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molecular formula C15H21FN2O2 B8556831 Tert-butyl 3-((4-fluoro-2-methylphenyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((4-fluoro-2-methylphenyl)amino)azetidine-1-carboxylate

Cat. No. B8556831
M. Wt: 280.34 g/mol
InChI Key: OGWBZLSLGDKACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08828987B2

Procedure details

A solution of 1-Boc-3-azetidinone (800 mg, 4.67 mmol), 4-fluoro aniline (0.519 ml, 4.67 mmol), acetic acid (0.535 ml, 9.34 mmol) and sodium(triacetoxy)borohydride (1.98 g, 9.34 mmol) in 1,2-dichloroethane (20 ml) was stirred under N2 atmosphere at room temperature for 1 day. Sat. solution of NaHCO3 (25 ml) was added. After phase separation, the aqueous layer was extracted with dichloromethane (2×35 ml). The collected organics after solvent evaporation were purified by Biotage SNAP-Si cartridge (25 g) eluting with cyclohexane/ethylacetate from 90/10 to 80/20. Collected fractions after solvent evaporation afforded the title compound (D30) (880 mg)
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.519 mL
Type
reactant
Reaction Step One
Quantity
0.535 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[F:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1.[C:21](O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>ClCCCl>[F:13][C:14]1[CH:20]=[CH:19][C:17]([NH:18][CH:10]2[CH2:11][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9]2)=[C:16]([CH3:21])[CH:15]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)=O
Name
Quantity
0.519 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
0.535 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.98 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×35 ml)
CUSTOM
Type
CUSTOM
Details
The collected organics after solvent evaporation
CUSTOM
Type
CUSTOM
Details
were purified by Biotage SNAP-Si cartridge (25 g)
WASH
Type
WASH
Details
eluting with cyclohexane/ethylacetate from 90/10 to 80/20
CUSTOM
Type
CUSTOM
Details
Collected fractions after solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)NC1CN(C1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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